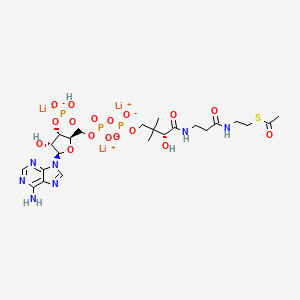
N-pyridin-2-yl-benzene-1,4-diamine
Übersicht
Beschreibung
“N-pyridin-2-yl-benzene-1,4-diamine” is an organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals .
Synthesis Analysis
The compound can be synthesized in one step from 4,4’-bipyridylamine and 1,4-dibromobenzene . In a study by Chen et al., the (6E,7E)-N1,N4-bis((pyridin-2-yl)methylene)benzene-1,4-diamine ligand was prepared to synthesize the corresponding pyridine imine metal complexes with iron, cobalt, and nickel .Molecular Structure Analysis
The molecule adopts a non-planar conformation with an E configuration at the two partially double exo C-N bonds of the 2-pyridylamine units . In the crystal, these self-complementary units are N-H…N hydrogen bonded via a cyclic R2^2(8) motif, creating tapes of molecules extending along [010] .Chemical Reactions Analysis
The compound has been used to synthesize corresponding pyridine imine metal complexes with iron, cobalt, and nickel . These complexes have shown moderate catalytic activity for ethylene oligomerization .Wissenschaftliche Forschungsanwendungen
Metal–Organic Frameworks (MOFs) and Catalysis
N-(Pyridin-2-yl)-benzene-1,4-diamine has been incorporated into bimetallic metal–organic frameworks (Fe2Ni-BDC) . These MOFs exhibit excellent catalytic activity in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins. The catalyst demonstrates efficiency under optimal conditions, yielding pyridyl benzamide with an isolated yield of 82% . The recyclability of Fe2Ni-BDC remains impressive, maintaining 77% yield even after six cycles of reuse.
Organic Ligands in Coordination Chemistry
As a pyridine-based ligand, N-(pyridin-2-yl)-benzene-1,4-diamine possesses both σ-donating and π-accepting abilities. These properties allow it to form stable complexes with various metals, making it a widely used chelating ligand in coordination chemistry .
Anti-Tubercular Agents
Researchers have explored the design and synthesis of anti-tubercular agents using N-(pyridin-2-yl)-benzene-1,4-diamine derivatives. In vitro studies assessed cell viability, revealing potential anti-tubercular activity . Further optimization and testing could lead to novel drug candidates.
Pyridine Imines and Metal Complexes
The ligand (6E,7E)-N1,N4-bis((pyridin-2-yl)methylene)benzene-1,4-diamine (L-0) serves as a precursor for synthesizing pyridine imine metal complexes (e.g., Fe, Co, Ni) . These complexes find applications in fields such as catalysis, materials science, and bioinorganic chemistry.
Wirkmechanismus
Target of Action
N-pyridin-2-yl-benzene-1,4-diamine, also known as N1,N4-bis(pyridin-2-yl)methylene)benzene-1,4-diamine , is an organic intermediate that belongs to the pyridine-based ligand group . It can form stable complexes with various metals, making it one of the most widely used chelating ligands in coordination chemistry .
Mode of Action
The compound interacts with its targets, primarily metals, through its σ-electron-donating and π-electron-accepting abilities . This interaction results in the formation of stable complexes. For instance, it has been used to synthesize corresponding pyridine imine metal complexes with iron, cobalt, and nickel .
Biochemical Pathways
The biochemical pathways affected by N-pyridin-2-yl-benzene-1,4-diamine are primarily related to its role as a ligand in metal complexes. These complexes have been shown to exhibit moderate catalytic activity, influencing processes such as ethylene oligomerization .
Result of Action
The result of N-pyridin-2-yl-benzene-1,4-diamine’s action is primarily observed in its role as a catalyst when it forms complexes with metals. For example, when activated with a cocatalyst, the metal complexes of this compound exhibited moderate catalytic activity, with the oligomer products being mainly 1-butene .
Eigenschaften
IUPAC Name |
4-N-pyridin-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDUYPRRWGWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438866 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-yl-benzene-1,4-diamine | |
CAS RN |
863221-45-8, 192217-97-3 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(pyridin-2-yl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)


![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)





